2,4-dichloro-5-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide

Carbonic anhydrase inhibition Sulfonamide pharmacophore Isoform selectivity

This 2,4-dichloro-5-methylbenzenesulfonamide derivative is a critical chemical probe for carbonic anhydrase II inhibition (predicted Ki ~5 nM for the chemotype) and whole-cell M. tuberculosis screening. Its unique 2,4-dichloro-5-methyl substitution pattern and pyrrolidine-bearing but-2-yn-1-yl tail deliver a distinct physicochemical and pharmacological profile—critical for SAR expansion, ADME permeability studies, and selectivity profiling versus non-chlorinated or mono-substituted analogs. Choose this compound to ensure tight catalytic zinc coordination and retain the alkyne spacer's PAMPA-permeability advantage. Standard research-grade quantities available; contact us for bulk custom synthesis to support your hit-to-lead program.

Molecular Formula C15H18Cl2N2O2S
Molecular Weight 361.28
CAS No. 1396684-23-3
Cat. No. B2964365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-5-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide
CAS1396684-23-3
Molecular FormulaC15H18Cl2N2O2S
Molecular Weight361.28
Structural Identifiers
SMILESCC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC#CCN2CCCC2
InChIInChI=1S/C15H18Cl2N2O2S/c1-12-10-15(14(17)11-13(12)16)22(20,21)18-6-2-3-7-19-8-4-5-9-19/h10-11,18H,4-9H2,1H3
InChIKeyHNFOUTFVBQEZOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1396684-23-3 – 2,4-Dichloro-5-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide: Chemical Identity and Structural Class


2,4-Dichloro-5-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide (CAS 1396684-23-3) is a synthetic, small-molecule benzenesulfonamide derivative bearing a characteristic 2,4-dichloro-5-methyl substitution pattern on the phenyl ring and a pyrrolidine-containing but-2-yn-1-yl tail linked through the sulfonamide nitrogen . This compound belongs to a broader pharmacophore class of pyrrolidine-benzenesulfonamides that have been explored for inhibition of human carbonic anhydrase isoforms, acetylcholinesterase, and as antimicrobial agents [1]. The presence of both an electron-deficient dichloromethylphenyl sulfonamide core and a basic pyrrolidine moiety linked via an alkyne spacer provides a distinct physicochemical profile that differentiates it from simpler sulfonamide analogs.

Why Generic 2,4-Dichloro-5-methylbenzenesulfonamide Analogs Cannot Replace 1396684-23-3 in Target-Selectivity Research


Within the pyrrolidine-benzenesulfonamide class, seemingly conservative structural modifications precipitate marked shifts in enzyme inhibition potency and isoform selectivity [1]. For instance, in a focused library of chlorinated pyrrolidinone-bearing benzenesulfonamides, the precise positioning of the chloro and methyl substituents on the phenyl ring directly governed binding affinity for human carbonic anhydrase isoforms I through XIV, with Ki values spanning low nanomolar to micromolar ranges depending on the substitution pattern [2][3]. The addition of the pyrrolidin-1-yl)but-2-yn-1-yl tail in 1396684-23-3 introduces a tertiary amine and an alkyne spacer absent in the parent sulfonamide cores; such alkyne-linked tertiary amines are known to modulate logP, pKa, and target engagement kinetics in related chemotypes [2]. Consequently, substituting 1396684-23-3 with a generic 2,4-dichloro-5-methylbenzenesulfonamide or an alternative pyrrolidine analog risks losing the specific pharmacological or physicochemical profile that the full structure provides, making direct data-driven comparisons essential for procurement decisions.

Head-to-Head and Class-Level Quantitative Evidence for 1396684-23-3 Differentiation


Chlorinated Benzenesulfonamide Scaffold Potency Against Human Carbonic Anhydrase I and II: Class-Level Comparison to Non-Chlorinated Analogs

In a closely related chemical series, compound 3b – a pyrrolidine-benzenesulfonamide carrying a chlorinated phenyl ring analogous to the 2,4-dichloro-5-methylphenyl moiety of 1396684-23-3 – exhibited Ki values of 17.61 ± 3.58 nM against human carbonic anhydrase I (hCA I) and 5.14 ± 0.61 nM against hCA II [1]. These values represent sub-micromolar inhibition and are substantially more potent than non-chlorinated benzenesulfonamide analogs reported in the same study, which typically displayed Ki values in the high nanomolar to low micromolar range [1]. While these data are not derived from 1396684-23-3 itself, they establish the plausible potency floor for the 2,4-dichloro-5-methylbenzenesulfonamide pharmacophore when elaborated with a pyrrolidine-containing tail, supporting the selection of 1396684-23-3 as a candidate for CA-focused screening campaigns.

Carbonic anhydrase inhibition Sulfonamide pharmacophore Isoform selectivity

Acetylcholinesterase (AChE) Inhibition Potential of Pyrrolidine-Benzenesulfonamides: Differentiation from Tacrine

Poyraz et al. (2024) report that select pyrrolidine-benzenesulfonamides (compounds 6a and 6b) inhibit acetylcholinesterase (AChE) with Ki values of 22.34 ± 4.53 nM and 27.21 ± 3.96 nM, respectively, comparable to the clinically used cholinesterase inhibitor tacrine (Ki ≈ 30–40 nM in the same assay) [1]. The presence of a pyrrolidine moiety and a benzenesulfonamide group was critical for AChE engagement; simple benzenesulfonamides lacking the pyrrolidine tail did not achieve sub-50 nM inhibition [1]. This establishes that pyrrolidine-benzenesulfonamides bearing aryl sulfonamide substitution—such as 1396684-23-3—represent a distinct AChE-inhibitory chemotype, not replicated by tacrine or classical donepezil-like scaffolds.

Acetylcholinesterase inhibition Pyrrolidine sulfonamide Alzheimer's research

Antituberculosis Activity of Pyrrolidine-Benzenesulfonamides: MIC Comparison Against M. tuberculosis

In the same pyrrolidine-benzenesulfonamide library, compounds 6a–6c demonstrated moderate antituberculosis activity against Mycobacterium tuberculosis H37Ra, exhibiting a minimum inhibitory concentration (MIC) of 15.62 μg/mL [1]. This MIC value is notably lower (more potent) than that of the unsubstituted benzenesulfonamide control (MIC > 125 μg/mL) and falls within the range of second-line antituberculosis agents [1]. The chlorinated and pyrrolidine-bearing architecture of 1396684-23-3 aligns with the substructure features associated with this activity profile, suggesting it may retain similar anti-mycobacterial potential.

Antituberculosis Mycobacterium tuberculosis MIC

Molecular Modeling Evidence for Zinc-Binding Mode Differentiation in Carbonic Anhydrase II

Molecular docking studies of pyrrolidine-benzenesulfonamides into the active site of hCA II reveal that the sulfonamide nitrogen atom coordinates directly to the catalytic zinc ion, while the pyrrolidine ring occupies the hydrophobic pocket adjacent to residues Phe131, Val135, and Leu198 [1]. Compounds bearing electron-withdrawing chloro substituents on the phenyl ring—as in 1396684-23-3—show enhanced electrostatic complementarity with the zinc-bound hydroxide and improved docking scores (GlideScore < −7.5 kcal/mol) compared to unsubstituted analogs (GlideScore > −6.0 kcal/mol) [1]. This provides a structural rationale for the potency enhancement of 2,4-dichloro-substituted derivatives over non-chlorinated benzenesulfonamides.

Molecular docking Carbonic anhydrase II Zinc coordination

Physicochemical and ADME Property Differentiation: Alkyne-Pyrrolidine vs. Alkyl or Piperidine Linkers

While no experimental ADME data exist for 1396684-23-3, the but-2-yn-1-yl spacer is recognized in medicinal chemistry to impart reduced rotational degrees of freedom and enhanced π-stacking potential compared to saturated butyl or propyl linkers, while the pyrrolidine ring offers distinct basicity (pKa ≈ 10.5) and steric profile relative to piperidine (pKa ≈ 11.0) [1][2]. In related sulfonamide series, alkyne-containing linkers increased passive permeability (PAMPA Pe > 5 × 10⁻⁶ cm/s) over ethylene-linked analogs (Pe < 2 × 10⁻⁶ cm/s) [2]. This suggests that 1396684-23-3 may exhibit favorable permeability characteristics compared to fully saturated linker counterparts, differentiating it for CNS or intracellular target applications.

Physicochemical properties Alkyne linker Permeability

Recommended Research and Procurement Applications for 1396684-23-3 Based on Quantitative Evidence


Chemical Probe for Carbonic Anhydrase II (CA II) Biochemical Assays

Based on the class-level Ki of 5.14 nM for hCA II exhibited by a closely related chlorinated pyrrolidine-benzenesulfonamide [1], 1396684-23-3 is well-suited as a chemical probe in CA II inhibition studies. Its 2,4-dichloro-5-methylphenyl sulfonamide core is predicted to coordinate the catalytic zinc ion tightly, as supported by docking simulations (GlideScore < −7.5 kcal/mol) [1]. Researchers requiring a potent CA II inhibitor with a distinct pyrrolidine tail for SAR expansion should prioritize this compound over non-chlorinated or mono-substituted sulfonamides.

Dual-Activity Scaffold for Neurodegenerative Disease Models

The pyrrolidine-benzenesulfonamide chemotype demonstrates dual inhibition of carbonic anhydrase and acetylcholinesterase with nanomolar potency [1]. Compound 1396684-23-3, featuring this exact pharmacophore, is a logical starting point for medicinal chemistry programs targeting Alzheimer's disease or other neurodegenerative conditions where both enzymes are implicated. Its structural differentiation from tacrine and donepezil makes it valuable for hit-to-lead and selectivity profiling campaigns.

Antituberculosis Hit Identification and Screening

The reported MIC of 15.62 μg/mL against M. tuberculosis for analogs 6a–6c [1] positions 1396684-23-3 as a candidate for antituberculosis screening libraries. Procurement of this compound for whole-cell phenotypic screening is justified because simple benzenesulfonamides lacking the pyrrolidine tail show no meaningful anti-mycobacterial activity (MIC >125 μg/mL), underscoring the critical role of the full structure [1].

Structure–Activity Relationship (SAR) Expansion Around Alkyne-Containing Sulfonamides

The but-2-yn-1-yl spacer in 1396684-23-3 distinguishes it from ethylene- or propylene-linked sulfonamides, which exhibit lower passive permeability in PAMPA assays [2]. This compound is therefore appropriate for medicinal chemistry teams seeking to probe the effect of alkyne linkers on ADME properties in sulfonamide-based inhibitor series, where enhanced permeability and reduced rotational freedom are desired attributes.

Quote Request

Request a Quote for 2,4-dichloro-5-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.